rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis is a chiral compound that belongs to the class of oxolane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of N-heteroaromatic compounds using transition-metal catalysis, such as iridium, ruthenium, rhodium, and palladium complexes . The reaction conditions often include the use of strong Brønsted acids to activate the aromatic ring and facilitate the interaction between the substrate and the catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., iridium, ruthenium), strong acids (e.g., Brønsted acids), and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation reactions can yield chirally enriched cyclic heterocycles, while substitution reactions can produce a variety of substituted oxolane derivatives .
Scientific Research Applications
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride: Another oxolane derivative with similar stereochemistry.
rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds .
Properties
CAS No. |
2307771-66-8 |
---|---|
Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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